N-[(3,4-dimethoxyphenyl)carbonyl]-3,4-dimethoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-(3,4-DIMETHOXYBENZOYL)-3,4-DIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes both benzamide and pyridine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYBENZOYL)-3,4-DIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the condensation of 3,4-dimethoxybenzoyl chloride with pyridin-2-ylamine. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYBENZOYL)-3,4-DIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,4-DIMETHOXYBENZOYL)-3,4-DIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYBENZOYL)-3,4-DIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of specific enzymes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-3,4-dimethoxybenzamide
- N-(2-fluorophenyl)-3-benzyloxy-4-methoxybenzamide
- 1-(3,4-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine
Uniqueness
N-(3,4-DIMETHOXYBENZOYL)-3,4-DIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its dual benzamide and pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H22N2O6 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxybenzoyl)-3,4-dimethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H22N2O6/c1-28-17-10-8-15(13-19(17)30-3)22(26)25(21-7-5-6-12-24-21)23(27)16-9-11-18(29-2)20(14-16)31-4/h5-14H,1-4H3 |
InChI Key |
VTWWPCREDQWRCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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